

Evaluating Imidazolidine-4-one Derivatives: A Comparative Guide to Antimicrobial and Antioxidant Activities

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Compound of Interest

Compound Name: *1-Benzylimidazolidin-4-one*

Cat. No.: *B055912*

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Imidazolidine-4-one scaffolds have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative evaluation of their antimicrobial and antioxidant properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Performance Comparison

The biological activity of imidazolidine-4-one derivatives is significantly influenced by the nature and position of substituents on the imidazolidine ring. The following tables summarize the quantitative antimicrobial and antioxidant activities of various derivatives as reported in scientific literature.

Table 1: Antimicrobial Activity of Imidazolidine-4-one Derivatives (Minimum Inhibitory Concentration in $\mu\text{g/mL}$)

Compo und ID	Derivati ve Descript ion	S. aureus	E. coli	P. aerugin osa	C. albicans	A. niger	Referen ce
IIIj	4-(1,3- bis(benz o[d][1] [2]dioxol- 5- ylmethyl) -4- methylimi dazolidin- 2-yl)- N,N- diethyl aniline	>100	25	>100	12.5	>100	[1]
IIIk	4-(1,3- bis(benz o[d][1] [2]dioxol- 5- ylmethyl) -4- methylimi dazolidin- 2-yl)- N,N- dimethyl aniline	25	12.5	25	12.5	25	[1]
IIIb	N,N- diethyl-4- (4- methyl- 1,3- dipentyl	25	>100	>100	25	>100	[1]

midazolid

in-2-

yl)aniline

IIIf	4-(1,3-bis((5-bromothiophen-2-yl)methyl)-4-methylimidazolidin-2-yl)-N,N-diethylamine	>100	>100	>100	>100	25	[1]
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IIIf	4-(1,3-bis((5-bromothiophen-2-yl)methyl)-4-methylimidazolidin-2-yl)-N,N-dimethylamine	>100	25	25	>100	>100	[1]
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Standard	Griseofulvin (antifungal)	-	-	-	6.25	6.25	[1]
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Note: Lower MIC values indicate higher antimicrobial activity.

Due to the limited availability of directly comparable public data on the antioxidant activity of a series of imidazolidine-4-one derivatives in terms of IC₅₀ values, a quantitative comparison table for antioxidant activity is not provided at this time. The antioxidant potential is often assessed using methods like DPPH or ABTS radical scavenging assays, with results typically presented as the concentration required for 50% inhibition (IC₅₀).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for assessing the antimicrobial and antioxidant activities of imidazolidine-4-one derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

1. Preparation of Materials:

- Test Compounds: Prepare stock solutions of the imidazolidine-4-one derivatives in a suitable solvent (e.g., DMSO).
- Bacterial/Fungal Strains: Use standardized microbial strains (e.g., from ATCC).
- Growth Media: Prepare appropriate liquid broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Inoculum Preparation:

- Aseptically pick a few colonies of the microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL for bacteria.
- Dilute this standardized suspension in the appropriate growth medium to achieve the final desired inoculum concentration (typically 5×10^5 CFU/mL).

3. Assay Procedure:

- Dispense 100 μ L of the appropriate sterile broth into each well of a 96-well plate.
- Add 100 μ L of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 μ L from one well to the next.
- The final volume in each well should be 100 μ L after dilution.
- Add 100 μ L of the prepared microbial inoculum to each well, bringing the final volume to 200 μ L.
- Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).
- Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

4. Determination of MIC:

- After incubation, visually inspect the plates for turbidity.
- The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

1. Preparation of Reagents:

- DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
- Test Compounds: Prepare serial dilutions of the imidazolidine-4-one derivatives in methanol.
- Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used for comparison.

2. Assay Procedure:

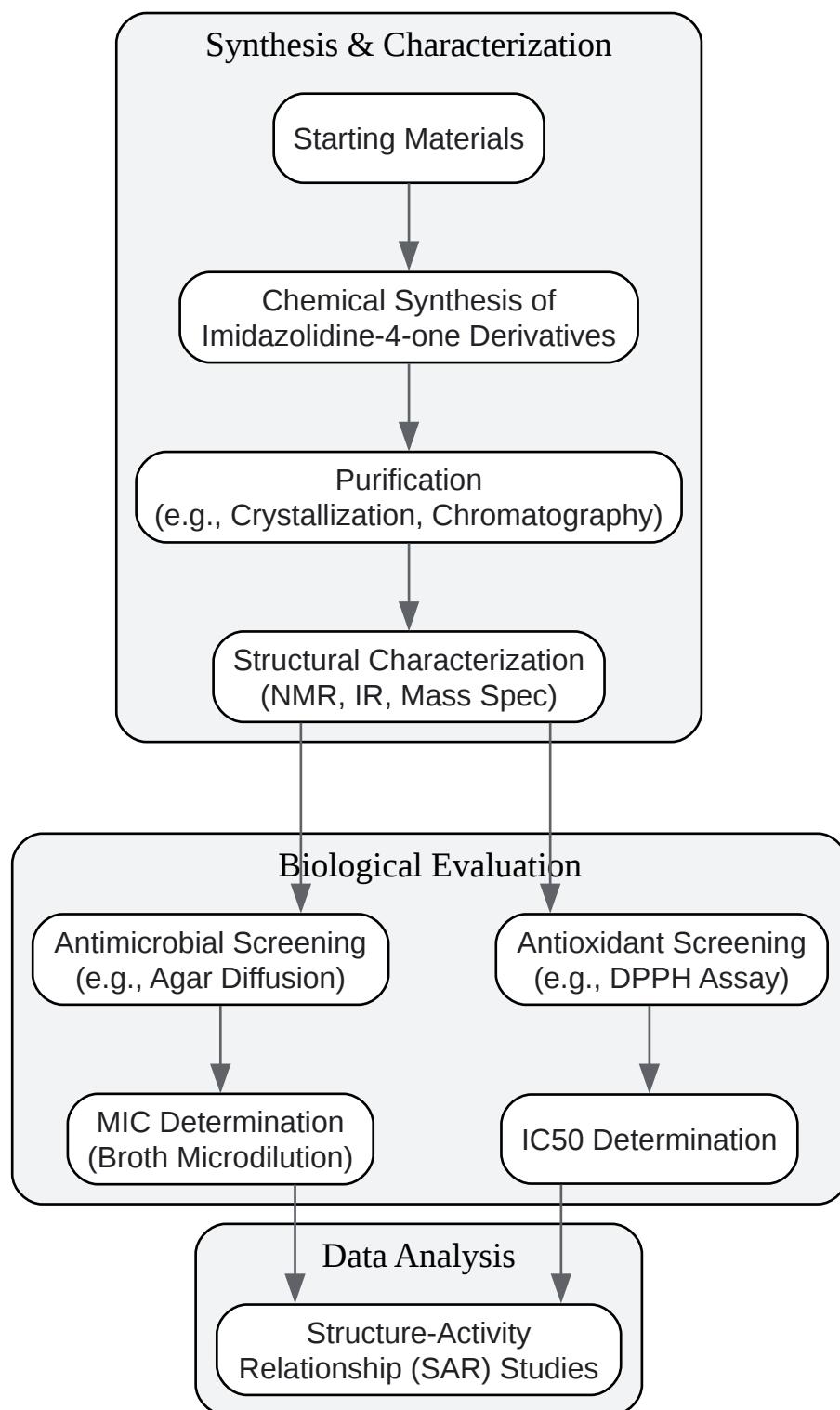
- Add a fixed volume of the DPPH solution (e.g., 1 mL) to a series of test tubes.
- Add a small volume of the different concentrations of the test compounds (e.g., 100 μ L) to the DPPH solution.
- Prepare a blank sample containing methanol and the DPPH solution.
- Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

3. Measurement and Calculation:

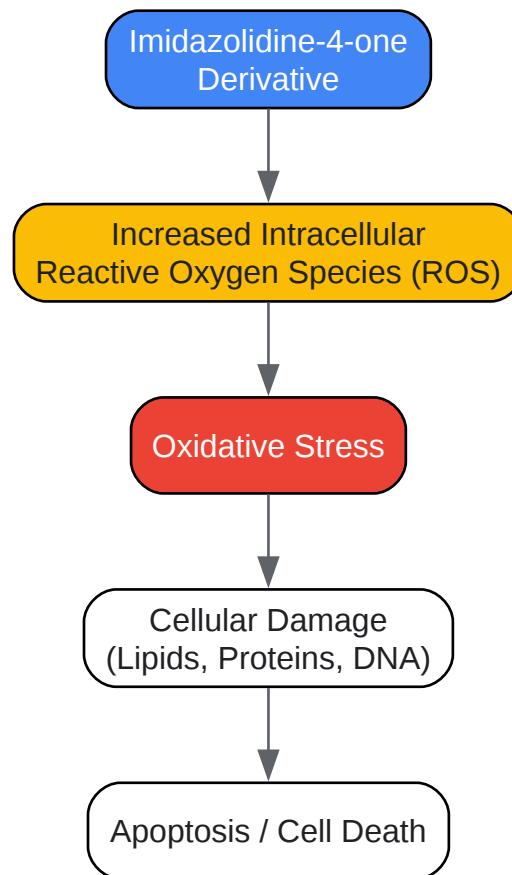
- Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
- The scavenging activity is calculated using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.
- The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate the logical flow of experiments and potential signaling pathways.

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Caption: Experimental workflow for the evaluation of imidazolidine-4-one derivatives.



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Caption: Postulated ROS-mediated pathway for cellular activity.

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References

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